molecular formula C10H16ClNO3 B7803987 Metanephrine hydrochloride CAS No. 5090-31-3

Metanephrine hydrochloride

Cat. No.: B7803987
CAS No.: 5090-31-3
M. Wt: 233.69 g/mol
InChI Key: HRIQFVCFOPJYEQ-UHFFFAOYSA-N
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Description

Metanephrine hydrochloride is a metabolite of epinephrine, also known as adrenaline. It is formed by the action of the enzyme catechol-O-methyltransferase on epinephrine. This compound is significant in medical diagnostics, particularly in the detection of pheochromocytoma, a type of adrenal gland tumor .

Preparation Methods

Synthetic Routes and Reaction Conditions: Metanephrine hydrochloride can be synthesized through the methylation of epinephrine using catechol-O-methyltransferase. The reaction typically involves the use of a methyl donor such as S-adenosylmethionine under physiological conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves the extraction and purification of the compound from biological samples. Techniques such as liquid-liquid extraction and solid-phase extraction are commonly employed. The purified compound is then converted to its hydrochloride salt form for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions: Metanephrine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Metanephrine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a standard in analytical chemistry for the quantification of catecholamines.

    Biology: Plays a role in studying the metabolism of catecholamines and their related pathways.

    Medicine: Utilized in the diagnosis of pheochromocytoma by measuring its levels in plasma and urine.

    Industry: Employed in the development of diagnostic kits and assays for clinical use.

Mechanism of Action

Metanephrine hydrochloride exerts its effects primarily through its interaction with trace amine-associated receptors. These receptors are G-protein-coupled receptors that modulate monoaminergic neurotransmission. Metanephrine is a potent agonist at these receptors, influencing various physiological processes .

Comparison with Similar Compounds

Uniqueness: Metanephrine hydrochloride is unique due to its specific formation from epinephrine and its role as a biomarker for adrenal gland tumors. Unlike normetanephrine, which is derived from norepinephrine, metanephrine is exclusively formed from epinephrine, making it a distinct marker in clinical diagnostics .

Properties

IUPAC Name

4-[1-hydroxy-2-(methylamino)ethyl]-2-methoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3.ClH/c1-11-6-9(13)7-3-4-8(12)10(5-7)14-2;/h3-5,9,11-13H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIQFVCFOPJYEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60965141
Record name 4-[1-Hydroxy-2-(methylamino)ethyl]-2-methoxyphenol--hydrogen chloride (1/1)
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Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881-95-8, 5090-31-3
Record name Benzenemethanol, 4-hydroxy-3-methoxy-α-[(methylamino)methyl]-, hydrochloride (1:1)
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Record name Metanephrine hydrochloride
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Record name alpha-((Methylamino)methyl)vanillyl alcohol hydrochloride
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Record name 4-[1-Hydroxy-2-(methylamino)ethyl]-2-methoxyphenol--hydrogen chloride (1/1)
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Record name (±)-α-[(methylamino)methyl]vanillyl alcohol hydrochloride
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Record name α-[(methylamino)methyl]vanillyl alcohol hydrochloride
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Record name METANEPHRINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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